molecular formula C9H11FN2O4 B12835576 2',3'-Dideoxy-2'-fluorouridine

2',3'-Dideoxy-2'-fluorouridine

Cat. No.: B12835576
M. Wt: 230.19 g/mol
InChI Key: YTLACGJEZOUGQP-SHYZEUOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-2’-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3’ position of the nucleoside .

Industrial Production Methods: Industrial production methods for 2’,3’-Dideoxy-2’-fluorouridine are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxy-2’-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated nucleoside analogs, which are studied for their antiviral and anticancer properties .

Scientific Research Applications

2’,3’-Dideoxy-2’-fluorouridine has a wide range of scientific research applications:

    Chemistry: It serves as a starting material for the synthesis of other nucleoside analogs.

    Biology: It is used in studies related to DNA synthesis and repair mechanisms.

    Medicine: The compound has been investigated for its antiviral properties, particularly against HIV, and its potential anticancer activity.

    Industry: It is used in the production of antiviral drugs and research reagents.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-2’-fluorouridine involves its incorporation into viral DNA, leading to chain termination. This inhibits the replication of the virus. The compound targets the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .

Comparison with Similar Compounds

    2’,3’-Dideoxyuridine: Lacks the fluorine atom but has similar antiviral properties.

    2’,3’-Didehydro-2’,3’-dideoxythymidine: Another nucleoside analog with antiviral activity.

    3’-Azido-3’-deoxythymidine: Known for its use in HIV treatment.

Uniqueness: 2’,3’-Dideoxy-2’-fluorouridine is unique due to the presence of the fluorine atom, which enhances its stability and antiviral activity compared to other nucleoside analogs .

Properties

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1

InChI Key

YTLACGJEZOUGQP-SHYZEUOFSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)CO

Canonical SMILES

C1C(OC(C1F)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

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